molecular formula C19H23NO2 B5084646 4-butoxy-N-(2-ethylphenyl)benzamide

4-butoxy-N-(2-ethylphenyl)benzamide

Cat. No.: B5084646
M. Wt: 297.4 g/mol
InChI Key: WTKNVSLHABTXOH-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-ethylphenyl)benzamide (Quin-C1) is a quinazoline derivative identified as a selective agonist for Formyl Peptide Receptor 2 (FPR2) . It exhibits chemotactic activity in neutrophils and induces calcium mobilization and ERK phosphorylation in FPR2-expressing cells . Its structure features a benzamide core with a butoxy substituent at the 4-position of the benzene ring and a 2-ethylphenyl group attached via an amide linkage. Unlike peptide-based FPR2 agonists, Quin-C1 demonstrates lower efficacy in superoxide generation but retains high selectivity for FPR2 over other receptors .

Properties

IUPAC Name

4-butoxy-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNVSLHABTXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-butoxy-N-(2-ethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Oxidation of the butoxy group can lead to the formation of butoxy radicals and further oxidation products.

    Reduction: Reduction of the amide group results in the formation of the corresponding amine.

    Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring, depending on the reagents used.

Scientific Research Applications

4-butoxy-N-(2-ethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs

Structural analogs of Quin-C1 vary in substituents on the benzene ring or the amide nitrogen, leading to diverse pharmacological profiles. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Quin-C1 4-butoxy, N-(2-ethylphenyl) C₂₄H₂₅N₂O₃ 396.47 Reference compound
VU0040237 4-butoxy, N-(2-fluorophenyl) C₁₉H₂₀FNO₂ 313.37 Fluorine at 2-position of phenyl
4-AEPB 4-amino, N-(2-ethylphenyl) C₁₅H₁₆N₂O 256.31 Amino group replaces butoxy
N-(2-phenylethyl)-4-butoxybenzamide 4-butoxy, N-(2-phenylethyl) C₁₉H₂₃NO₂ 297.39 Phenylethyl group instead of ethylphenyl
N-[2-(thiophen-2-yl)ethyl] derivative 4-butoxy, N-(2-thiophenylethyl) C₁₇H₂₁NO₂S 303.42 Thiophene substituent

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in VU0040237) enhance binding to mGluR5 receptors .
  • Amino substituents (e.g., 4-AEPB) confer anticonvulsant activity but reduce FPR2 selectivity .
  • Bulkier substituents (e.g., phenylethyl in ) alter solubility and bioavailability.

Pharmacological Activities

Compound Name Target Receptor/Enzyme EC₅₀/IC₅₀ Efficacy vs. Reference Application Reference
Quin-C1 FPR2 Not reported Lower superoxide generation Inflammation, immune modulation
VU0040237 mGluR5 33 nM – 1.3 μM Comparable to WKYMVm CNS disorders (e.g., schizophrenia)
4-AEPB MES test (anticonvulsant) 10–100 mg/kg Active at lower doses Epilepsy treatment
Compound 9i () Tyrosinase Not reported Higher inhibition than 9h Skin depigmentation agents
N-(2-phenylethyl) derivative Not specified N/A Antioxidant activity (87.7%) Antioxidant therapies

Key Findings :

  • Quin-C1 ’s FPR2 selectivity makes it unique among benzamides, which typically target mGluR5 or enzymes like tyrosinase.
  • VU0040237 ’s potency at mGluR5 highlights the role of fluorinated aryl groups in CNS drug design .
  • 4-AEPB demonstrates that amino groups enhance anticonvulsant efficacy but may reduce metabolic stability .

Physicochemical Properties

Property Quin-C1 VU0040237 4-AEPB N-(2-phenylethyl) Thiophene Derivative
logP ~4.0 (est.) 3.5 2.8 4.01 4.01
Hydrogen Bond Donors 1 1 2 1 1
Polar Surface Area (Ų) 79.5 49.3 65.6 32.9 32.9
Solubility (mg/mL) Low Moderate Moderate Low Low

Trends :

  • Butoxy groups increase hydrophobicity (higher logP), reducing aqueous solubility.
  • Amino substituents (4-AEPB) improve polarity but may complicate synthesis .

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